3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Description
3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one (CAS No. 898769-35-2) is a halogenated aromatic ketone characterized by a propan-1-one backbone substituted with a 3-bromophenyl group at the third carbon and a 2,3-dimethylphenyl group at the first carbon .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-5-3-8-16(13(12)2)17(19)10-9-14-6-4-7-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWPLGFJPCKMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208223 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-18-4 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one, also known as 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone, is an organic compound with the molecular formula C17H17BrO and a molar mass of 317.22 g/mol. This compound is notable for its potential biological activities due to its unique structural features, including the presence of a bromine atom and a dimethylphenyl group. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structure of this compound is characterized by:
- Bromine Substitution : The bromine atom at the meta position enhances electrophilic reactivity.
- Dimethylphenyl Group : The presence of two methyl groups on the phenyl ring influences the compound's chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Electrophilic Substitution Reactions : The bromine atom facilitates nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.
- Redox Reactions : The compound may participate in oxidation-reduction processes that influence its biological interactions and therapeutic efficacy.
Data Table: Comparative Biological Activities
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 898769-35-2 | Bromine at meta position | Potential anticancer activity |
| 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone | 898769-38-5 | Bromine substitution | Anti-inflammatory and analgesic properties |
| 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | 898769-39-6 | Chlorine substituent | Analgesic and anti-inflammatory properties |
Case Studies
While direct case studies on this compound are scarce, related research provides insights into its potential applications:
- Anticancer Research : Studies on brominated propiophenones have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with encouraging outcomes regarding cell viability reduction.
- Inflammation Models : Research involving similar compounds has demonstrated their ability to modulate inflammatory pathways in vitro and in vivo. These findings suggest that this compound could serve as a lead compound for developing anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) share structural similarities with diarylpropanones. In a 2022 study, halogen-substituted chalcones like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (C3) were synthesized via Claisen-Schmidt condensation. Key comparisons include:
The α,β-unsaturated system in chalcones enhances bioactivity, as seen in C3’s moderate cytotoxicity against breast cancer cells . The saturated propan-1-one structure of the target compound may reduce reactivity but improve stability.
Trifluoromethyl-Substituted Analogs
Structural analogs with trifluoromethyl groups, such as 3-(3-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898760-51-5), exhibit distinct electronic properties due to the electron-withdrawing CF₃ group. Key differences:
The CF₃ group increases polarity and may influence binding affinity in biological systems, though pharmacological data are unavailable for direct comparison .
Methoxy- and Hydroxy-Substituted Derivatives
Compounds like 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (isolated from Inonotus obliquus) and 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one demonstrate the impact of oxygen-containing substituents:
Hydroxy and methoxy groups enhance solubility and enable hydrogen bonding, critical for enzyme interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
